Product packaging for Ethyldiisopropylamine hydrochloride(Cat. No.:)

Ethyldiisopropylamine hydrochloride

Cat. No.: B1249486
M. Wt: 165.7 g/mol
InChI Key: OZECFIJVSAYAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyldiisopropylamine hydrochloride is the hydrochloride salt of N-Ethyldiisopropylamine (DIPEA), also known as Hünig's base. This compound is a valuable reagent in organic synthesis, particularly useful where the non-nucleophilic, sterically hindered base properties of DIPEA are required in a solid, salt form. The protonated hydrochloride form can offer benefits in handling, storage, or specific reaction conditions. Researchers value this compound for its role as a base in various catalytic and stoichiometric reactions. Its primary research value lies in its application in amide coupling reactions , where it acts as an acid scavenger without acting as a nucleophile, thus preventing unwanted side reactions. It also serves as a key reagent in the alkylation of secondary amines to tertiary amines and is employed as a base in transition metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings . The mechanism of action for the free base involves the sterically hindered nitrogen atom readily accepting a proton, effectively neutralizing acids generated during reactions. This property makes it an essential component in procedures like the Swern oxidation . As a salt, the compound is typically a solid, which may alter its solubility compared to the liquid free base, which is miscible with water and ethanol. Researchers should note that this compound is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents. It is strictly for research use and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20ClN B1249486 Ethyldiisopropylamine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H20ClN

Molecular Weight

165.7 g/mol

IUPAC Name

N-ethyl-N-propan-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C8H19N.ClH/c1-6-9(7(2)3)8(4)5;/h7-8H,6H2,1-5H3;1H

InChI Key

OZECFIJVSAYAPH-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C)C(C)C.Cl

Synonyms

DIEA
DIPEA
N,N-diisopropylethylamine
N,N-diisopropylethylamine hydrochloride
N-ethyldiisopropylamine

Origin of Product

United States

Synthetic Methodologies for Ethyldiisopropylamine Hydrochloride Production and Advanced Purification

Established Synthetic Routes for Ethyldiisopropylamine Hydrochloride Formation

The formation of this compound is intrinsically linked to the synthesis of its parent amine, N,N-Diisopropylethylamine, also known as Hünig's base. wikipedia.org Several established methodologies are employed for the production of this key precursor.

The most direct method for producing this compound is through the acid-base reaction between N,N-Diisopropylethylamine and hydrochloric acid. nih.gov As a tertiary amine, the lone pair of electrons on the nitrogen atom of DIPEA acts as a proton acceptor (a base). chemicalbook.com When reacted with a strong acid like hydrochloric acid (HCl), a proton is transferred to the nitrogen atom, forming the corresponding ammonium (B1175870) salt, this compound. nih.govguidechem.com

This reaction is typically carried out by treating a solution of DIPEA with a solution of hydrogen chloride, often in an anhydrous solvent like diethyl ether, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). The hydrochloride salt is generally insoluble in these organic solvents and precipitates out of the solution upon formation. rsc.org This precipitation facilitates its isolation and purification. rsc.org The steric hindrance provided by the two isopropyl groups and the ethyl group surrounding the nitrogen center makes DIPEA a poor nucleophile but a strong, non-nucleophilic base, a property that is central to its utility in organic synthesis. wikipedia.orgchemicalbook.com

Reductive alkylation is a prominent method for synthesizing the N,N-Diisopropylethylamine precursor. This two-step process in a single pot involves the reaction of a secondary amine, diisopropylamine (B44863) (DIPA), with an aldehyde, specifically acetaldehyde (B116499), to form an intermediate iminium ion. This intermediate is then reduced in situ to the desired tertiary amine.

A common approach involves the use of metal hydride reducing agents. For instance, diisopropylamine can be reacted with acetaldehyde in the presence of sodium cyanoborohydride or sodium borohydride (B1222165) to yield DIPEA. An alternative and industrially significant pathway employs catalytic hydrogenation. In this method, diisopropylamine and acetaldehyde are reacted in the presence of hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C). chemicalbook.comgoogle.com This reaction is typically performed under pressure and at elevated temperatures. google.com One described procedure involves introducing hydrogen at 25 bar and adding acetaldehyde over several hours at 100°C, achieving a high conversion of diisopropylamine.

Direct alkylation of diisopropylamine represents another established route to N,N-Diisopropylethylamine. This method involves the reaction of diisopropylamine with an ethylating agent, such as ethyl chloride or diethyl sulfate (B86663). wikipedia.org To achieve a reasonable reaction rate and yield, these reactions are often conducted under high pressure and elevated temperatures in a sealed reactor or autoclave. google.com

For example, reacting diisopropylamine with ethyl chloride at 130°C under 0.8 MPa of pressure can produce DIPEA. The use of catalysts like potassium iodide or sodium iodide can enhance the efficiency of this nucleophilic substitution reaction. While effective, this method can lead to the formation of unwanted salt byproducts, such as sulfates when using diethyl sulfate, which requires additional, and potentially costly, disposal steps. google.com

Table 1: Comparison of Synthetic Routes for N,N-Diisopropylethylamine (DIPEA) Precursor

Synthetic RouteReactantsKey Reagents/CatalystsTypical ConditionsReported Yield/Conversion
Reductive Alkylation (Catalytic Hydrogenation) Diisopropylamine, AcetaldehydeH₂, Palladium on Carbon (Pd/C)100°C, 25 bar pressure67% yield, 95% DIPA conversion
High-Pressure Alkylation Diisopropylamine, Ethyl ChloridePotassium Iodide (KI) or Sodium Iodide (NaI)130°C, 0.8 MPa pressure78.5% efficiency
Alkylation (Traditional) Diisopropylamine, Diethyl SulfateNone specifiedNot specifiedLeads to unwanted sulfate byproducts guidechem.comgoogle.com

Optimization of Reaction Conditions for this compound Yield and Purity

Achieving high yield and purity of this compound necessitates careful control over the reaction conditions during both the synthesis of the precursor amine and the subsequent salt formation and isolation.

The purity of the final this compound product is highly dependent on the purity of the starting N,N-Diisopropylethylamine. During the synthesis of DIPEA, several byproducts can form. For instance, in direct alkylation methods, over-alkylation can lead to the formation of quaternary ammonium salts, an unwanted byproduct of the Menshutkin reaction. chemicalbook.com The use of DIPEA itself as a base in other reactions is intended to prevent this very outcome for other amines. wikipedia.org In reductive amination, incomplete reaction can leave unreacted starting materials like diisopropylamine. google.com

During the hydrochloride salt formation itself, the primary concern is the presence of excess reactants. The addition of a precise stoichiometric amount of hydrochloric acid is crucial. An excess of HCl can lead to a highly acidic product, while an excess of DIPEA will remain as a basic impurity in the final product. Purification of the precipitated this compound is typically achieved by washing the solid material with a cold, dry solvent in which the salt has low solubility, such as tetrahydrofuran (THF) or diethyl ether. rsc.org This washing step effectively removes residual unreacted DIPEA and other soluble impurities.

The choice of solvent is critical throughout the synthesis and purification process. During the synthesis of the DIPEA precursor via reductive alkylation, the solvent must be compatible with the reducing agent and reactants. For the subsequent salt formation, the solvent system plays a pivotal role in product isolation and purity. nih.gov

Crystallization from a solution is a key technique for separation and purification. nih.gov For this compound, an ideal solvent is one in which the salt has very low solubility, while the free base (DIPEA) and other potential impurities are highly soluble. This differential solubility allows for the selective precipitation of the desired hydrochloride salt in high purity. rsc.org Solvents like dichloromethane (DCM), diethyl ether, and tetrahydrofuran (THF) are commonly used for this purpose. rsc.org

Furthermore, the choice of solvent can influence the crystal morphology (habit) and size, which in turn affects filtration and drying characteristics. nih.govcore.ac.uk For instance, studies on other organic compounds have shown that polar solvents can produce more plate-like crystals, while apolar solvents may yield needle-like crystals. nih.gov The isolation procedure often involves filtering the precipitated salt and washing it with a suitable solvent to remove any adsorbed impurities before drying under a vacuum. rsc.org

Table 2: Influence of Solvent Properties on this compound Isolation

Solvent PropertyEffect on Isolation and PurificationExample Solvents
Low Salt Solubility Promotes high recovery of the product through precipitation.Tetrahydrofuran (THF), Diethyl Ether rsc.org
High Impurity Solubility Ensures that unreacted DIPEA and other byproducts remain in solution, leading to higher product purity.Tetrahydrofuran (THF), Dichloromethane (DCM) rsc.org
Volatility Facilitates easy removal from the purified product after washing and filtration.Dichloromethane (DCM), Diethyl Ether
Anhydrous Nature Prevents the introduction of water, which can affect crystal structure and purity.Dry THF, Dry Diethyl Ether rsc.org

Advanced Purification and Isolation Techniques for Research-Grade this compound

The synthesis of this compound, while relatively straightforward, often yields a product that requires further purification to meet the stringent requirements of research-grade material. The presence of unreacted starting materials, by-products, and other impurities can interfere with sensitive applications. Therefore, advanced purification and isolation techniques are crucial to obtaining this compound of high purity. These methods primarily involve precipitation and filtration, as well as various chromatographic strategies.

Precipitation and Filtration Methodologies for Hydrochloride Salt

The formation of the hydrochloride salt of ethyldiisopropylamine is in itself a purification step, as it allows for the separation of the non-basic impurities. The general principle involves dissolving the crude ethyldiisopropylamine (DIPEA) base in a suitable solvent and treating it with hydrochloric acid to induce the precipitation of the hydrochloride salt. researchgate.net

A common method for the preparation of amine hydrochlorides involves dissolving the free amine in a dry organic solvent, followed by the introduction of anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent like diethyl ether or dioxane. researchgate.net The choice of solvent is critical and is often an alcohol, such as ethanol (B145695) or isopropanol, or an ether like diethyl ether. researchgate.netsciencemadness.org The hydrochloride salt, being significantly less soluble in these organic solvents than the free amine, precipitates out of the solution.

The efficiency of the precipitation can be influenced by several factors, including the concentration of the reactants, the temperature, and the solvent system employed. For instance, cooling the reaction mixture can often increase the yield of the precipitated salt. researchgate.net The precipitated solid is then collected by filtration.

Filtration and Washing:

Standard laboratory filtration techniques, such as vacuum filtration using a Büchner funnel, are typically employed to separate the solid this compound from the mother liquor. The filter cake is then washed with a suitable solvent to remove any remaining soluble impurities. The choice of washing solvent is crucial; it must be a solvent in which the desired salt has very low solubility, while the impurities are readily soluble. Anhydrous diethyl ether or a cold, non-polar solvent is often a good choice for this purpose. researchgate.net

A multi-step washing process can enhance the purity of the final product. For instance, an initial wash with a small amount of the precipitation solvent can be followed by a wash with a more non-polar solvent to remove any residual starting materials or by-products. The purified salt is then dried under vacuum to remove any residual solvent.

A recent development in amine purification involves the use of trichloroacetic acid (TCA) to precipitate the amine salt. beilstein-journals.orgnih.gov While not specific to this compound, this method highlights an innovative approach where the resulting TCA salt can be isolated and the free amine regenerated under mild conditions. beilstein-journals.orgnih.gov This suggests that the choice of the acid for precipitation can also be a variable in optimizing the purification process.

Table 1: Solvent Systems for Precipitation of Amine Hydrochloride Salts

Solvent for AminePrecipitating AgentWashing SolventReference
Dry EthanolAnhydrous HCl gasDiethyl Ether researchgate.net
Diethyl EtherHCl in Diethyl EtherCold Diethyl Ether researchgate.net
DioxaneHCl in Dioxane- researchgate.net
IsopropanolAqueous HClAcetone sciencemadness.org

This table presents common solvent systems used for the precipitation of amine hydrochloride salts, which are applicable to the purification of this compound.

Chromatographic Purification Strategies for Amine Precursors and Salts

For achieving very high purity, particularly for research-grade applications, precipitation and filtration alone may not be sufficient. In such cases, chromatographic techniques are employed. These methods can be applied to the ethyldiisopropylamine precursor (the free base) or, in some cases, to the hydrochloride salt itself.

Column Chromatography of the Amine Precursor:

Column chromatography is a widely used technique for the purification of organic compounds. For the purification of ethyldiisopropylamine, a stationary phase such as silica (B1680970) gel or alumina (B75360) is typically used. google.com The choice of the mobile phase (eluent) is critical for achieving good separation. A common strategy for purifying amines is to use a mixture of a non-polar solvent and a slightly more polar solvent. For hindered amines, a mixture of n-hexane and ethyl acetate (B1210297) is often effective. google.com

The purification process involves dissolving the crude ethyldiisopropylamine in a minimal amount of the eluent and loading it onto the top of the column. The eluent is then passed through the column, and the different components of the mixture travel down the column at different rates depending on their affinity for the stationary phase. Fractions are collected at the bottom of the column and analyzed for purity, for example, by thin-layer chromatography (TLC) or gas chromatography (GC). The fractions containing the pure ethyldiisopropylamine are then combined and the solvent is removed by evaporation.

Ion-Exchange Chromatography:

Ion-exchange chromatography (IEX) is a powerful technique for the purification of charged molecules, making it suitable for the purification of amine salts. kovalus.com In the context of this compound, a cation-exchange resin would be used. The positively charged ethyldiisopropylammonium ions would bind to the negatively charged resin. Impurities that are neutral or negatively charged would pass through the column and be washed away.

The purified this compound can then be eluted from the resin by changing the pH or by increasing the ionic strength of the eluent. For example, a solution with a higher concentration of a competing cation (e.g., a salt solution) can be used to displace the ethyldiisopropylammonium ions from the resin. This technique is particularly useful for removing other cationic impurities that may be present. In industrial applications, continuous ion-exchange systems are used for the purification of amine solutions to remove heat-stable salts. amines.com

Table 2: Chromatographic Methods for Purification

Chromatographic TechniqueStationary PhaseTypical Mobile Phase/EluentTarget CompoundReference
Column ChromatographySilica Geln-Hexane/Ethyl AcetateEthyldiisopropylamine (free base) google.com
Ion-Exchange ChromatographyCation-Exchange ResinpH gradient or salt gradientThis compound kovalus.com
Preparative HPLCC18 (Reversed-Phase)Acetonitrile (B52724)/Water with modifier (e.g., TFA)Amine Hydrochlorides youtube.com

This table summarizes common chromatographic techniques that can be applied to the purification of ethyldiisopropylamine and its hydrochloride salt to achieve research-grade purity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For the highest purity standards, preparative high-performance liquid chromatography (Prep-HPLC) is the method of choice. This technique offers very high resolution and can separate compounds with very similar properties. For the purification of this compound, a reversed-phase column (e.g., C18) would typically be used.

The mobile phase often consists of a mixture of acetonitrile and water, with a modifier such as trifluoroacetic acid (TFA) added to improve peak shape and resolution. youtube.com The crude sample is injected into the HPLC system, and the eluent carrying the sample passes through the column under high pressure. The separated components are detected as they exit the column, and the fraction containing the pure this compound is collected. The solvent is then removed, often by lyophilization (freeze-drying), to yield the highly purified solid product. While being a very effective purification method, Prep-HPLC is generally more expensive and time-consuming than other techniques, and is therefore typically reserved for applications requiring the highest level of purity.

Mechanistic Investigations of Ethyldiisopropylamine Hydrochloride in Chemical Reactivity

Acid-Base Chemistry and Proton Scavenging Mechanisms Involving Ethyldiisopropylamine Hydrochloride

Ethyldiisopropylamine is widely recognized for its use as a non-nucleophilic base and proton scavenger in a variety of chemical reactions. basf.comchemicalbook.com This characteristic is a direct consequence of the steric bulk created by the two isopropyl groups and one ethyl group attached to the central nitrogen atom. wikipedia.org This steric hindrance allows it to effectively abstract protons without participating in undesired side reactions, such as nucleophilic attack. wikipedia.orgbasf.com

The hydrochloride salt itself can be viewed as the protonated, inactive form of the base. In a reaction mixture, the equilibrium between ethyldiisopropylamine and its hydrochloride salt is crucial for maintaining the desired pH and facilitating proton transfer processes.

In solution, this compound exists in equilibrium with its conjugate base, ethyldiisopropylamine, and a proton. This equilibrium is fundamental to its function as a proton scavenger. The position of this equilibrium is influenced by the pKa of the ethyldiisopropylammonium ion and the pH of the surrounding medium. The pKa of the conjugate acid of ethyldiisopropylamine is approximately 11.4, indicating that it is a relatively strong base.

The primary role of the ethyldiisopropylamine/ethyldiisopropylamine hydrochloride buffer system is to neutralize acidic byproducts generated during a chemical reaction. For instance, in reactions that produce hydrogen halides, such as the formation of an ester from an acid chloride and an alcohol, ethyldiisopropylamine will react with the liberated HCl to form this compound. This prevents the accumulation of acid, which could otherwise lead to unwanted side reactions or decomposition of starting materials and products.

Kinetic studies provide valuable insights into the rate at which ethyldiisopropylamine can abstract a proton from a given acid. While specific kinetic data for the protonation of ethyldiisopropylamine to its hydrochloride salt are not extensively detailed in the provided search results, the principles of acid-base kinetics can be applied. The rate of proton abstraction is influenced by several factors, including the strength of the acid, the solvent, and the temperature.

Theoretical kinetic studies on hydrogen abstraction reactions, though not directly involving ethyldiisopropylamine, highlight the complexity of these processes and the importance of computational methods in understanding their mechanisms. nih.govresearchgate.net For ethyldiisopropylamine, the steric hindrance that makes it a poor nucleophile also affects the kinetics of proton abstraction. While it readily reacts with small protons, its ability to deprotonate sterically encumbered acids may be slower compared to less hindered bases.

The steric bulk of the two isopropyl groups and the ethyl group surrounding the nitrogen atom in ethyldiisopropylamine is the most defining feature influencing its chemical behavior. wikipedia.orgchemicalbook.com This steric hindrance is directly responsible for its classification as a non-nucleophilic base. chemicalbook.comscientificlabs.co.uk The bulky alkyl groups effectively shield the nitrogen's lone pair of electrons, making it difficult for the amine to attack electrophilic carbon centers and thus preventing it from acting as a nucleophile in most substitution and addition reactions. wikipedia.org

However, this same steric hindrance does not prevent the nitrogen's lone pair from interacting with the much smaller proton. wikipedia.orgchemicalbook.com This allows ethyldiisopropylamine to function effectively as a base, readily accepting a proton to form the ethyldiisopropylammonium cation. The formation of this compound is a direct consequence of this selective basicity.

The steric hindrance also impacts the reactivity of the hydrochloride salt itself. In its protonated form, the nitrogen's lone pair is no longer available. The bulky alkyl groups can influence how the cation interacts with other species in the reaction mixture, potentially affecting solvation and ion pairing.

Nucleophilic and Electrophilic Interactions of this compound and Its Conjugate Base

The chemical interactions of ethyldiisopropylamine and its hydrochloride salt are dominated by the unique combination of basicity and steric hindrance.

The non-nucleophilic nature of ethyldiisopropylamine is a key asset in a wide range of organic transformations. basf.comchemicalbook.comscientificlabs.co.uk It is frequently employed as a base in reactions where a nucleophilic base like triethylamine (B128534) might lead to undesirable side products.

For example, in the protection of alcohols as ethers using alkyl halides, a common side reaction is the quaternization of the amine base by the alkyl halide (Menshutkin reaction). chemicalbook.com The steric hindrance of ethyldiisopropylamine significantly suppresses this side reaction, making it the base of choice for such transformations. chemicalbook.comchemicalbook.com It is also widely used in peptide coupling reactions, where it acts as a base to neutralize the carboxylic acid and facilitate the formation of the amide bond without competing with the amine nucleophile. wikipedia.orgchemicalbook.comchemicalbook.com Furthermore, it serves as a base in various transition metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings. wikipedia.orgchemicalbook.com

The following table provides a summary of applications where the non-nucleophilic character of ethyldiisopropylamine is crucial.

The substrate selectivity of ethyldiisopropylamine is primarily governed by steric factors. Its ability to deprotonate a substrate is inversely proportional to the steric congestion around the acidic proton. It will preferentially deprotonate less hindered acidic sites. This selectivity can be exploited in complex molecules with multiple acidic protons to achieve regioselective reactions.

While steric effects are dominant, electronic effects also play a role. The basicity of ethyldiisopropylamine makes it suitable for deprotonating a wide range of acidic functional groups. However, the efficiency of this deprotonation will still be influenced by the pKa of the substrate.

The interplay of steric and electronic effects is crucial in determining the outcome of reactions where ethyldiisopropylamine is used as a base. For instance, in an elimination reaction, the regioselectivity (Zaitsev vs. Hofmann product) can be influenced by the size of the base. A bulky base like ethyldiisopropylamine will favor the formation of the less substituted (Hofmann) alkene by abstracting the more accessible, less sterically hindered proton.

The following table summarizes key properties of ethyldiisopropylamine.

Compound Index

Complexation and Adduct Formation Mechanisms with this compound

This compound, the salt form of N,N-Diisopropylethylamine (DIPEA), plays a significant role in various chemical transformations, not merely as a proton source but as an active participant in mechanistic pathways. Its cationic component, the diisopropylethylammonium ion, and the chloride counter-ion can engage in complex interactions, including adduct formation with catalytically active centers and the formation of extensive hydrogen bonding networks. These non-covalent interactions are crucial in directing reaction stereochemistry, modulating catalyst activity, and stabilizing intermediates.

Interactions with Lewis Acids and Metal Centers in Catalytic Cycles

While the protonated form of ethyldiisopropylamine is itself a Brønsted acid, its interactions are conceptually related to how Lewis acids engage with substrates in catalytic cycles. The fundamental principle involves the coordination of an electron-deficient species (a Lewis acid or a proton) to an electron-rich site on a substrate or catalyst, thereby altering its electronic properties and reactivity. This is particularly evident in transition-metal-catalyzed reactions where the coordination of a Lewis acid to a ligand or the metal center can dramatically influence the rates of key elementary steps like reductive elimination.

Research into palladium-catalyzed cross-coupling reactions has provided significant insights into this phenomenon. For instance, the C–N bond-forming reductive elimination step, often the rate-limiting step in amidation reactions, can be markedly accelerated by the presence of Lewis acids. nih.gov These Lewis acids coordinate to basic sites on the palladium complex, such as a nitrogen atom on a pyridyl ligand, which withdraws electron density and promotes the bond-forming process. nih.gov

A stable adduct between a heteroarylpalladium complex and a Lewis acid, triethylborane (B153662) (BEt₃), has been isolated and characterized, confirming the direct coordination of the Lewis acid to the nitrogen atom of the pyridyl group. nih.gov This coordination makes the palladium center more electrophilic and facilitates the subsequent reductive elimination. The strength of the Lewis acid has been shown to correlate directly with the rate of this elimination.

Lewis AcidRelative Rate of Reductive Elimination
None1
BEt₃ (Triethylborane)~1,000
BPh₃ (Triphenylborane)~12,000
B(C₆F₅)₃ (Tris(pentafluorophenyl)borane)>12,000

This table illustrates the dramatic acceleration of reductive elimination from a heteroarylpalladium amidate complex in the presence of various Lewis acids, demonstrating the impact of Lewis acid coordination in a catalytic cycle. Data is conceptually derived from findings reported in related systems. nih.gov

In the context of this compound, the diisopropylethylammonium cation can be viewed as a proton donor that functions as a Brønsted acid. This proton can interact with Lewis basic sites in a catalytic cycle in a manner analogous to a metallic Lewis acid. It can protonate ligands or substrates, altering their electronic nature and reactivity. This role is crucial in reactions where scavenging a leaving group or activating a substrate via protonation is necessary to advance the catalytic cycle. Similarly, metal centers themselves, particularly those with open coordination sites, can act as Lewis acids, activating substrates for nucleophilic attack. Chiral-at-metal rhodium complexes, for example, have been developed to function as effective Lewis acid catalysts, activating acyl imidazoles through two-point binding to the metal center. mdpi.com

Hydrogen Bonding Networks Involving this compound in Solution and Solid State

The ionic nature of this compound, composed of the diisopropylethylammonium cation [(i-Pr)₂EtNH]⁺ and a chloride anion [Cl]⁻, facilitates the formation of distinct hydrogen bonding networks that define its structure and influence its behavior in different phases. nih.gov The primary interaction is the hydrogen bond between the acidic proton on the nitrogen atom (N-H⁺) and the chloride anion, which acts as a hydrogen bond acceptor. nih.gov

In the Solid State:

X-ray crystallography studies on closely related dialkylammonium salts provide a clear picture of the hydrogen bonding in the solid state. An analysis of diisopropylammonium chloride, an analogue differing only by the absence of an N-ethyl group, reveals a highly organized crystal lattice dominated by N-H⁺···Cl⁻ hydrogen bonds. nih.govresearchgate.net

The crystallographic data show that the N-H⁺···Cl⁻ interactions are strong and highly directional. nih.gov Each ammonium (B1175870) cation forms hydrogen bonds to neighboring chloride ions, and, in turn, each chloride ion accepts hydrogen bonds from two different ammonium cations. nih.gov This arrangement results in the formation of infinite one-dimensional chains or more complex three-dimensional networks, depending on the specific crystal packing. The geometry of these bonds is nearly linear, with N-H···Cl angles approaching 180°, which is characteristic of strong hydrogen bonding. nih.gov

ParameterValue
CompoundDiisopropylammonium chloride
N···Cl Distance (Bond 1)3.180 Å
N···Cl Distance (Bond 2)3.163 Å
N-H···Cl Angle (Bond 1)176°
N-H···Cl Angle (Bond 2)175°

Crystallographic data for diisopropylammonium chloride, a close structural analogue of this compound, demonstrating the key parameters of the N-H⁺···Cl⁻ hydrogen bonds in the solid state. nih.govresearchgate.net

In Solution:

In solution, the ordered hydrogen-bonded networks of the solid state are disrupted, and a more dynamic set of interactions comes into play. The diisopropylethylammonium cation and chloride anion become solvated, and the nature of the hydrogen bonding depends heavily on the properties of the solvent.

In non-polar, aprotic solvents, the [i-Pr)₂EtNH]⁺ and Cl⁻ ions exist predominantly as tight ion pairs, where the N-H⁺···Cl⁻ hydrogen bond remains the primary interaction.

In polar, protic solvents (like alcohols or water), the solvent molecules compete to form hydrogen bonds. The solvent can act as a hydrogen bond donor to the chloride ion and as a hydrogen bond acceptor for the N-H⁺ proton. This leads to a dynamic equilibrium between contact ion pairs, solvent-separated ion pairs, and fully solvated free ions.

The presence and strength of these hydrogen bonds in solution can be investigated using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the acidic N-H⁺ proton in the ¹H NMR spectrum is particularly sensitive to its hydrogen-bonding environment. nih.govnih.gov A downfield shift (higher ppm value) of this proton signal is indicative of stronger hydrogen bonding. nih.gov By performing NMR titrations or studying the chemical shift as a function of concentration and solvent, the extent and nature of the hydrogen bonding networks in solution can be inferred. nih.gov Solid-state NMR spectroscopy is also a powerful tool for probing the intermolecular interactions and proximities within the solid form, confirming the hydrogen bonds identified by X-ray diffraction. rsc.org

Applications of Ethyldiisopropylamine Hydrochloride in Advanced Organic Synthesis

Ethyldiisopropylamine Hydrochloride in Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a fundamental process in organic synthesis. This compound plays a significant role as a base in several key reactions that achieve this transformation.

Cross-Coupling Methodologies (Heck, Sonogashira) Mediated by this compound

Ethyldiisopropylamine (DIPEA), often used in its hydrochloride form to modulate reactivity and solubility, is a common base in palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira couplings. wikipedia.orgsigmaaldrich.com These reactions are powerful tools for forming carbon-carbon bonds between different types of carbon atoms.

In the Heck reaction , which couples an unsaturated halide with an alkene, and the Sonogashira reaction , which couples a terminal alkyne with an aryl or vinyl halide, a base is required to neutralize the hydrogen halide produced during the catalytic cycle. wikipedia.orgorganic-chemistry.orglibretexts.org The sterically hindered nature of ethyldiisopropylamine makes it an ideal choice as it is a strong enough base to act as a proton scavenger but is a poor nucleophile, thus minimizing unwanted side reactions with the electrophilic starting materials or intermediates. wikipedia.org The use of an amine base is a typical condition for the Sonogashira coupling, which is performed with a palladium catalyst and a copper(I) cocatalyst. organic-chemistry.org Research has shown that SBA-16 supported Pd-complexes can efficiently catalyze Heck and copper-free Sonogashira reactions of aryl halides under mild conditions, highlighting the ongoing development in this area. rsc.org

ReactionReactantsCatalyst SystemBase's Role
Heck Coupling Unsaturated Halide + AlkenePalladium CatalystNeutralizes HX by-product
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl HalidePalladium Catalyst + Copper(I) CocatalystNeutralizes HX by-product

Enolate Chemistry: Directed Cross-Aldol and Related Reactions Employing Ethyldiisopropylamine

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound from the reaction of an enolate with a carbonyl compound. pitt.edu In a crossed aldol reaction , where two different carbonyl compounds are used, controlling which carbonyl forms the enolate and which acts as the electrophile is crucial to avoid a mixture of products. chemistrysteps.com

"Directed" aldol reactions achieve this control by pre-forming the enolate of one carbonyl compound using a strong, non-nucleophilic base before the addition of the second carbonyl compound. pitt.educhemistrysteps.com While lithium diisopropylamide (LDA) is a very common strong base for this purpose, sterically hindered amine bases like ethyldiisopropylamine can also be employed, particularly when milder conditions are desired or when the substrate is sensitive to stronger bases. The choice of base and reaction conditions (e.g., temperature) determines whether the kinetic or thermodynamic enolate is formed from an unsymmetrical ketone, influencing the regioselectivity of the reaction. pitt.edu The irreversible and rapid enolization with a strong base allows for the formation of a single aldol product in crossed aldol condensations. pitt.edu

Alkylation and Acylation Reactions Utilizing this compound as a Base

Ethyldiisopropylamine is an effective base in alkylation and acylation reactions. Its steric bulk prevents it from competing with the desired nucleophile, a common issue with less hindered amine bases. wikipedia.org

In the alkylation of secondary amines to tertiary amines with alkyl halides, ethyldiisopropylamine has been shown to be a selective reagent. It effectively scavenges the proton from the secondary amine, facilitating its alkylation while minimizing the undesired Menshutkin reaction, which would lead to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org

Similarly, in acylation reactions , such as the formation of amides from carboxylic acids and amines, ethyldiisopropylamine is frequently used as the base. wikipedia.org It neutralizes the acid generated when the carboxylic acid is activated (e.g., as an acid chloride), allowing the nucleophilic amine to attack the activated carbonyl group without being protonated and rendered non-nucleophilic. wikipedia.org

This compound in Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms like nitrogen is another critical area of organic synthesis, with particular importance in the synthesis of biologically active molecules like peptides.

Peptide Synthesis and Amide Bond Formation via Ethyldiisopropylamine Mediation

The formation of an amide bond, the key linkage in peptides, is a fundamental transformation in chemistry. nih.govresearchgate.net This reaction typically involves the coupling of a carboxylic acid and an amine. Ethyldiisopropylamine is a widely used base in peptide synthesis. wikipedia.orgsigmaaldrich.com

In peptide coupling, the carboxylic acid group of one amino acid is activated using a coupling reagent. Ethyldiisopropylamine is then added to the reaction mixture to act as a proton scavenger. wikipedia.org Its non-nucleophilic nature is crucial here, as it does not compete with the amine nucleophile in the coupling reaction, ensuring the formation of the desired peptide bond. wikipedia.org The choice of coupling reagent and additives is critical for high yields and to minimize side reactions. bachem.com

ApplicationRole of EthyldiisopropylamineKey Advantage
Peptide Synthesis Base (Proton Scavenger)Sterically hindered, non-nucleophilic nature prevents competition with the amine nucleophile. wikipedia.org
Amide Bond Formation BaseFacilitates the reaction between an activated carboxylic acid and an amine by neutralizing the generated acid. wikipedia.org
Influence on Racemization Control in Peptide Coupling

A significant challenge in peptide synthesis is the potential for racemization at the α-carbon of the activated amino acid. nih.gov This loss of stereochemical integrity can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have different biological activities.

The choice of base can influence the extent of racemization. While ethyldiisopropylamine is widely used, the conditions of the coupling reaction, including the coupling reagent and any additives, play a more direct role in suppressing racemization. bachem.comnih.gov For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in combination with a carbodiimide (B86325) coupling reagent is a common strategy to minimize racemization. bachem.compharm.or.jp In some cases, particularly with racemization-prone amino acids like histidine, specific coupling reagents such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are preferred due to their remarkable resistance to racemization. bachem.com Research has also shown that the addition of copper(II) chloride can be highly effective in suppressing racemization in carbodiimide-mediated couplings. nih.gov While ethyldiisopropylamine facilitates the main coupling reaction, meticulous selection of the entire reagent cocktail is paramount for maintaining the stereochemical purity of the final peptide.

Compatibility with Various Coupling Reagents (e.g., HATU, TBTU, HOBt, EDC-HCl, Oxyma Pure)

In peptide synthesis and other amide bond formations, the coupling of a carboxylic acid with an amine is facilitated by coupling reagents. These reactions release a proton, which must be neutralized by a base for the reaction to proceed to completion. Due to its bulky nature, DIPEA does not compete with the amine nucleophile, making it an ideal choice as a proton scavenger. wikipedia.orgcarlroth.com The resulting this compound typically precipitates or is washed away during workup.

DIPEA is highly compatible with a wide array of modern coupling reagents:

Uronium/Guanidinium-based Reagents (HATU, HBTU, TBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) are among the most efficient coupling agents. They require an organic base to activate the carboxylic acid and neutralize the released proton. Standard protocols often specify the use of multiple equivalents of DIPEA relative to the amino acid and coupling reagent to ensure the reaction environment remains basic and drives the coupling to completion. peptide.compeptide.com

Carbodiimides (EDC-HCl): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) is a water-soluble carbodiimide that activates carboxylic acids. While its hydrochloride salt form means it does not introduce acid into the reaction, a base like DIPEA is still frequently added, particularly in solid-phase peptide synthesis (SPPS), to maintain optimal pH and scavenge the proton from the incoming amine nucleophile. creative-peptides.com

Coupling Additives (HOBt, Oxyma Pure): To suppress racemization and improve coupling efficiency, carbodiimide and uronium salt reactions are almost always run with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). justia.comnih.govpeptide.com DIPEA is fully compatible with these additives. The combination of a coupling reagent, an additive, and DIPEA forms the basis of most modern amide bond formation protocols. peptide.comnih.govbachem.com For instance, a common coupling cocktail consists of DIC/HOBt or HATU/Oxyma, with DIPEA used as the base. creative-peptides.combachem.com

Table 1: Role of Ethyldiisopropylamine (DIPEA) with Common Coupling Reagents

Coupling Reagent/AdditiveClassRole of DIPEAResulting Salt
HATU, HBTU, TBTU Uronium/Guanidinium SaltActs as the essential base to activate the carboxylic acid and neutralize the released proton during amide bond formation. peptide.compeptide.comThis compound
EDC-HCl CarbodiimideFunctions as a proton scavenger to maintain a basic pH, facilitating the nucleophilic attack of the amine. creative-peptides.comThis compound
HOBt, HOAt Benzotriazole AdditiveUsed as the base in conjunction with the primary coupling reagent (e.g., a carbodiimide) and the additive to suppress racemization and drive the reaction. peptide.comcreative-peptides.comThis compound
Oxyma Pure Oxime AdditiveServes as the non-nucleophilic base in coupling cocktails containing Oxyma and a carbodiimide, ensuring efficient and low-racemization peptide bond formation. peptide.comnih.govbachem.comThis compound

Esterification and Transesterification Reactions Employing Ethyldiisopropylamine

Ethyldiisopropylamine serves as an effective catalyst and base in esterification reactions, particularly under conditions where other bases might be problematic. In the formation of esters from carboxylic acids and alcohols, especially when using activating agents like acid chlorides or anhydrides, an acid byproduct (typically HCl) is generated. DIPEA is added to scavenge this acid, forming this compound and driving the reaction to completion.

Its steric bulk is a significant advantage when dealing with sensitive or sterically hindered substrates. Unlike less hindered amines, DIPEA is unlikely to catalyze unwanted side reactions or react with the activated carboxylic acid itself. This is crucial in the synthesis of complex molecules where chemoselectivity is paramount. While many transesterification reactions are catalyzed by strong acids, bases, or organometallics, base-catalyzed transesterification can be promoted by DIPEA. rsc.org It can deprotonate the incoming alcohol, increasing its nucleophilicity for attack on the ester, without promoting saponification, a common side reaction with stronger bases like sodium hydroxide. gelest.com

Ether and Thioether Synthesis Mediated by Ethyldiisopropylamine

The Williamson ether synthesis, a foundational method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. chemistrysteps.commasterorganicchemistry.comwikipedia.org Similarly, thioethers (sulfides) are synthesized by reacting a thiolate with an alkyl halide. pearson.comyoutube.commasterorganicchemistry.com The generation of the alkoxide or thiolate nucleophile requires a base to deprotonate the corresponding alcohol or thiol.

While strong bases like sodium hydride (NaH) are often used, they can be hazardous and may promote elimination side reactions, especially with secondary alkyl halides. youtube.com Ethyldiisopropylamine provides a milder and more selective alternative. Its role is to deprotonate the alcohol or, more commonly, the more acidic thiol (pKa ~10-11), generating the required nucleophile in situ. Crucially, due to its significant steric hindrance, DIPEA itself is a very poor nucleophile and does not compete with the generated alkoxide or thiolate in the subsequent SN2 reaction. wikipedia.org This non-nucleophilic basicity is key to achieving high yields of the desired ether or thioether while minimizing byproducts. The this compound formed is easily removed during aqueous workup.

Formation of Urethane Linkages and Related Heterocyclic Systems

The formation of urethanes (carbamates) from the reaction of an isocyanate with an alcohol is a fundamental process in polymer chemistry, particularly for polyurethanes. kuleuven.beresearchgate.net This reaction can be catalyzed by various substances, including tertiary amines. Ethyldiisopropylamine can function as a base catalyst in this transformation. nih.govmdpi.comresearchgate.net

The mechanism involves the amine base activating the alcohol by forming a hydrogen-bonded complex, which increases the nucleophilicity of the alcohol's oxygen atom. This enhanced nucleophile then attacks the electrophilic carbon of the isocyanate group. DIPEA's role as a non-nucleophilic base is advantageous as it promotes the desired reaction without engaging in side reactions with the highly reactive isocyanate. Furthermore, DIPEA is employed in the synthesis of various heterocyclic systems where its role is to act as an acid scavenger or a non-nucleophilic base catalyst to facilitate cyclization or condensation reactions. For instance, it is used as the base in the formation of complex heterocyclic compounds like scorpionine from disulfur (B1233692) dichloride. wikipedia.org

This compound in Protecting Group Chemistry

Protecting group manipulations are fundamental to multistep organic synthesis. Ethyldiisopropylamine is a key reagent in these strategies, primarily due to its strong, non-nucleophilic basicity. Its conjugate acid, this compound, is the resulting product after it performs its function.

Deprotection Strategies Involving this compound

While DIPEA itself is a base, its conjugate acid, this compound, or the base itself can be components of deprotection strategies, often by controlling pH or participating in reagent cocktails.

Fmoc Deprotection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a standard amine protecting group in peptide synthesis, typically removed with a piperidine (B6355638) solution. nih.gov However, piperidine can cause side reactions like aspartimide formation. researchgate.net While DIPEA is generally not basic enough to efficiently cleave the Fmoc group on its own, it can be used in specialized deprotection mixtures or during workup procedures to neutralize acidic species. The formation of this compound helps buffer the system.

Silyl (B83357) Ether Deprotection: Silyl ethers are commonly cleaved using fluoride (B91410) sources (e.g., TBAF) or acidic conditions. gelest.comresearchgate.netrsc.org In some cases, amine hydrofluoride reagents (e.g., HF-Pyridine) are used for selective deprotection. thieme-connect.de Ethyldiisopropylamine can be used to prepare similar reagents in situ or to buffer these reactions. For example, the combination of DIPEA and HF can generate a soluble fluoride source, with the resulting this compound moderating the reaction environment.

Protection Strategies Requiring Non-Nucleophilic Basic Conditions

The most widespread use of ethyldiisopropylamine in protecting group chemistry is as an acid scavenger during the protection step, particularly for silyl ethers. masterorganicchemistry.com

Silylation of Alcohols: The protection of alcohols as silyl ethers (e.g., TBS, TIPS, TBDPS ethers) is commonly achieved by reacting the alcohol with a silyl chloride (e.g., TBSCl, TIPSCl). wikipedia.orgchem-station.com This reaction liberates one equivalent of hydrogen chloride (HCl). A base is required to neutralize this strong acid, driving the reaction to completion and preventing acid-catalyzed degradation of sensitive substrates. nih.govyoutube.com Ethyldiisopropylamine is an ideal base for this purpose. Its steric bulk prevents it from attacking the electrophilic silicon atom of the silyl chloride—a competing reaction that can occur with smaller amines like triethylamine (B128534). wikipedia.org The only significant reaction is the desired acid-base neutralization, forming the stable and easily removable this compound salt.

Table 2: Use of Ethyldiisopropylamine (DIPEA) in Silyl Ether Protection of Alcohols

Silyl GroupSilylating ReagentRole of DIPEAResearch Finding
TBS (tert-butyldimethylsilyl)TBSClActs as a non-nucleophilic base to scavenge HCl produced during the reaction, preventing side reactions and driving the equilibrium towards the protected alcohol.Standard protocols for TBS protection frequently specify DIPEA or imidazole (B134444) as the base of choice, especially for substrates sensitive to more nucleophilic bases. wikipedia.orgchem-station.com
TIPS (triisopropylsilyl)TIPSCl / TIPSOTfNeutralizes the generated HCl or triflic acid (HOTf), enabling the protection of even sterically hindered alcohols under mild conditions.The high steric hindrance of both TIPSCl and DIPEA ensures a clean reaction, minimizing nucleophilic attack on the silicon center by the base. thieme-connect.dewikipedia.org
TBDPS (tert-butyldiphenylsilyl)TBDPSClFunctions as an efficient acid scavenger, facilitating the formation of the robust TBDPS ether, which is stable to a wider range of conditions than other silyl ethers.DIPEA is effective in promoting the silylation without interfering with other functional groups, highlighting its chemoselectivity. chem-station.com

This compound in Enantioselective Synthesis and Chiral Induction

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Enantioselective synthesis, the preferential formation of one enantiomer over another, often relies on subtle modifications to reaction conditions to achieve high levels of stereocontrol. This compound has demonstrated utility in this domain, particularly in reactions involving chiral auxiliaries and stereoselective transformations.

Chiral auxiliaries are temporary stereogenic units that are attached to a substrate to direct a subsequent stereoselective reaction. The choice of base and other additives can significantly influence the efficacy of the chiral auxiliary. While N,N-diisopropylethylamine (DIPEA) is a common choice of base in reactions such as Evans' chiral auxiliary-mediated aldol reactions to promote the formation of specific enolates, the hydrochloride salt can play a distinct, albeit related, role.

In certain catalytic asymmetric reactions, the presence of a Brønsted acid, such as HCl, has been shown to be crucial for achieving high enantioselectivity. The hydrochloride salt of a hindered amine like ethyldiisopropylamine can serve as a controlled source of acid. This controlled acidity can be beneficial in several ways. For instance, in iridium-catalyzed asymmetric hydrogenations, the use of a hydrochloride salt of the substrate has been reported to enhance both reactivity and enantioselectivity. It is postulated that the chloride ion can interact with the catalyst or substrate, influencing the transition state geometry and thus the stereochemical outcome.

Furthermore, in transformations where a precise pH range is critical, this compound, in conjunction with its parent base, can act as a buffer system. This allows for fine-tuning of the reaction environment to favor the desired stereoselective pathway. The bulky diisopropyl groups of the cation prevent it from interfering with the catalytic center, a common issue with less hindered amine salts.

Table 1: Influence of Additives on Enantioselective Hydrogenation

Entry Catalyst Substrate Additive Conversion (%) ee (%)
1 Ir-Complex A Imine 1 None 85 75
2 Ir-Complex A Imine 1 Ethyldiisopropylamine 92 80
3 Ir-Complex A Imine 1 HCl salt None 98 95

Note: This table is a representative example based on general findings in the literature regarding the effect of hydrochloride salts and bases in asymmetric catalysis and is for illustrative purposes.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. Controlling diastereoselectivity in MCRs that generate multiple stereocenters is a significant challenge. The additives and reaction conditions play a pivotal role in directing the stereochemical course of these complex transformations.

While direct and extensive research on the impact of this compound in MCRs is still an emerging area, its potential can be inferred from the established roles of acids and bases in these reactions. For example, in the Ugi and Passerini reactions, the initial steps involve the formation of an iminium or oxonium ion, processes that are sensitive to the acidic and basic nature of the reaction medium.

The presence of this compound could influence the rate of formation and the equilibrium concentration of key intermediates. By protonating certain species, it can activate them towards nucleophilic attack or alter the conformational preferences of intermediates, thereby influencing which diastereomeric pathway is favored. The non-coordinating nature of the bulky cation is again advantageous, as it is less likely to chelate to and deactivate catalytic species that may be present.

Table 2: Effect of Additives on Diastereoselectivity in a Model Three-Component Reaction

Entry Reactant A Reactant B Reactant C Additive Diastereomeric Ratio (d.r.)
1 Aldehyde X Amine Y Isocyanide Z None 50:50
2 Aldehyde X Amine Y Isocyanide Z Ethyldiisopropylamine 65:35
3 Aldehyde X Amine Y Isocyanide Z Ethyldiisopropylamine HCl 80:20

Note: This table is a hypothetical representation illustrating the potential impact of this compound on the diastereoselectivity of a multi-component reaction, based on established principles of acid/base modulation in such systems.

Theoretical and Computational Chemistry Studies of Ethyldiisopropylamine Hydrochloride

Quantum Chemical Calculations of Ethyldiisopropylamine Hydrochloride Electronic Structure

Quantum chemical calculations offer profound insights into the electronic properties of molecules, providing a microscopic understanding of their structure and reactivity. For this compound, the protonated form of N,N-diisopropylethylamine (DIPEA), these studies focus on the diisopropylethylammonium cation. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons and the nature of chemical bonds within this sterically hindered ammonium (B1175870) salt.

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecular systems. nih.govresearchgate.net This approach is favored for its balance of computational efficiency and accuracy in predicting molecular properties. ornl.gov DFT calculations for the diisopropylethylammonium cation typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and vibrational frequencies.

These calculations are generally performed using a specific functional, such as B3LYP or M06-2X, and a basis set, like 6-311+G(d,p) or def2-TZVP, which provides a mathematical description of the atomic orbitals. ornl.govacs.org The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data, where available. For instance, DFT can accurately predict the geometric parameters of the cation, showing the elongation of the N-H bond upon protonation and the steric strain imposed by the bulky isopropyl and ethyl groups.

Table 1: Representative Optimized Geometrical Parameters for Diisopropylethylammonium Cation (DFT/B3LYP/6-311+G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthN-H1.03 Å
Bond LengthC-N1.52 Å
Bond LengthC-C (ethyl)1.54 Å
Bond LengthC-C (isopropyl)1.53 Å
Bond AngleC-N-C114.5°
Bond AngleH-N-C104.0°
Dihedral AngleC-C-N-C~60° (gauche)

Note: The data in this table are illustrative examples based on typical DFT calculations for similar alkylammonium cations and are not from a published study on this compound.

Molecular Orbital Analysis and Charge Distribution Studies

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules by describing the wave-like properties of electrons. acs.orgicourse.club For the diisopropylethylammonium cation, MO analysis, often performed as a post-processing step to DFT calculations, helps to identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and stability of the molecule. A larger gap generally implies greater stability.

In the diisopropylethylammonium cation, the HOMO is typically localized on the sigma bonds of the alkyl framework, while the LUMO is associated with the antibonding orbitals, often centered around the N-H bond.

Charge distribution studies, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal how the positive charge is distributed across the cation. While the formal charge resides on the nitrogen atom, computational analyses show that the positive charge is delocalized over the adjacent hydrogen and carbon atoms due to inductive effects. This charge delocalization is a key factor in the ion's interactions with its environment.

Table 2: Illustrative Molecular Orbital Energies and Charge Distribution for Diisopropylethylammonium Cation

PropertyValueDescription
HOMO Energy-7.8 eVEnergy of the highest occupied molecular orbital.
LUMO Energy+3.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap11.0 eVIndicates high electronic stability.
Mulliken Charge on N+0.45 ePartial positive charge on the nitrogen atom.
Mulliken Charge on H (N-H)+0.35 eSignificant partial positive charge on the acidic proton.

Note: The data in this table are representative examples based on typical DFT calculations for similar alkylammonium cations and are not from a published study on this compound.

Conformational Analysis and Energetics of this compound

The bulky isopropyl and ethyl groups attached to the nitrogen atom in this compound give rise to a complex conformational landscape. The rotation around the various C-N and C-C single bonds can lead to multiple stable conformers, each with a distinct energy and geometry.

Potential Energy Surface Mapping and Conformer Stability

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. rsc.orgrsc.org For the diisopropylethylammonium cation, a full PES would be high-dimensional, but it can be simplified by scanning the potential energy as a function of one or two key dihedral angles. This process allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy maxima connecting these conformers.

Computational studies can map out this surface, revealing the relative stabilities of different conformers. usu.edu For the diisopropylethylammonium cation, different arrangements of the ethyl and isopropyl groups relative to each other would result in several conformers with small energy differences. The global minimum would represent the most populated conformation at thermal equilibrium.

Table 3: Representative Relative Energies of Diisopropylethylammonium Conformers

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum)-65°0.0075%
2+68°0.8520%
3180°2.105%

Note: The data in this table are illustrative examples based on typical computational conformational analyses and are not from a published study on this compound.

Influence of Conformation on Reactivity and Selectivity

The specific three-dimensional shape, or conformation, of the diisopropylethylammonium cation can significantly influence its reactivity. The steric hindrance around the nitrogen's remaining proton is highly dependent on the conformation. Some conformers may present a more accessible proton for deprotonation, thereby affecting the effective basicity of the parent amine in a given reaction environment.

In its role as a non-nucleophilic base, the primary function of ethyldiisopropylamine is to scavenge a proton. The efficiency of this process can be conformation-dependent. A conformation that minimizes steric clutter around the N-H group would be expected to be more effective in reactions where proton transfer is the rate-limiting step. While the cation itself is the product of the base's action, its conformational preferences can provide insight into the transition state of the protonation reaction.

Computational Modeling of Reaction Mechanisms Involving this compound

For example, in a typical acid-base reaction where ethyldiisopropylamine (DIPEA) acts as a base to neutralize an acid (HA), computational methods can model the entire reaction coordinate. acs.org This involves identifying the geometry of the transition state where the proton is being transferred from A to the nitrogen of DIPEA. The activation energy for this step can be calculated, providing a measure of the reaction rate.

These models often include solvent effects, either implicitly (using a continuum solvent model) or explicitly (by including several solvent molecules in the calculation), to better simulate real-world reaction conditions. acs.org Such studies confirm that the protonation of DIPEA is a thermodynamically favorable and kinetically rapid process, consistent with its widespread use as an acid scavenger in organic synthesis. olisystems.com

Transition State Characterization and Reaction Pathway Elucidation

In the context of chemical reactions where ethyldiisopropylamine acts as a base, its conjugate acid, this compound, is a key product. Computational chemistry allows for the detailed characterization of the transition states and the elucidation of reaction pathways involved in processes where this compound participates.

Theoretical investigations would typically employ quantum mechanical methods, such as density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), to map out the potential energy surface of a given reaction. For instance, in a proton transfer reaction where ethyldiisopropylamine abstracts a proton from an acid to form this compound, computational models can identify the geometry of the transition state. This involves locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the minimum energy path connecting reactants and products.

The characterization of such a transition state would involve calculating its structural parameters (bond lengths and angles) and vibrational frequencies. A key feature of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The value of this imaginary frequency provides information about the curvature of the potential energy barrier.

Solvation Effects in Computational Studies of this compound Systems

Solvation plays a critical role in the behavior of ionic species like this compound. The interactions between the solute and the solvent molecules can significantly influence reaction rates, equilibria, and molecular conformations. Computational chemistry offers several approaches to model these solvation effects.

Explicit solvent models involve including a large number of individual solvent molecules in the calculation. While this approach can provide a highly detailed picture of the solvent-solute interactions, it is computationally very expensive.

A more common approach is to use implicit solvent models, also known as continuum models. These models treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit solvent models include the Conductor-like Screening Model (COSMO) and the Solvation Model based on Density (SMD). nih.gov These models can be combined with quantum mechanical calculations to provide a computationally efficient way to account for the bulk effects of the solvent.

For a system containing this compound, computational studies incorporating solvation models would be essential for accurately predicting its properties in solution. For example, the stability of the ethyldiisopropylammonium cation and the chloride anion would be significantly influenced by the polarity of the solvent. In a polar solvent, the ions would be well-solvated and stabilized, whereas in a non-polar solvent, they would be less stable. These solvation effects would also impact the energetics of any reaction involving this compound, as the solvent can differentially stabilize the reactants, transition state, and products. The choice of the solvation model can be critical, and for certain systems, the COSMO-based predictions have been shown to be statistically better than SMD-based predictions. nih.gov

Prediction of Acid-Base Properties and pKa Values for Ethyldiisopropylamine and Its Conjugate Acid

The acid-base properties of ethyldiisopropylamine and its conjugate acid are fundamental to its function as a sterically hindered, non-nucleophilic base in organic synthesis. chemicalbook.comwikipedia.org The pKa value, which is the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of the acidity of the conjugate acid, the ethyldiisopropylammonium ion. nih.gov

Theoretical and computational methods can be employed to predict the pKa of the ethyldiisopropylammonium ion. These predictions are typically based on calculating the Gibbs free energy change for the acid dissociation reaction in solution:

(CH₃CH₂)N(i-C₃H₇)₂H⁺ + H₂O ⇌ (CH₃CH₂)N(i-C₃H₇)₂ + H₃O⁺

The pKa can then be calculated using the following relationship:

pKa = ΔG° / (2.303 RT)

where ΔG° is the standard Gibbs free energy change for the reaction, R is the gas constant, and T is the temperature.

The accuracy of the pKa prediction depends on the level of theory used for the quantum mechanical calculations and the model used to describe solvation. Various computational approaches have been developed for pKa prediction, often employing an isodesmic reaction scheme where the pKa is calculated relative to a reference compound with a known experimental pKa. nih.gov This approach helps to cancel out systematic errors in the calculations. Semi-empirical quantum chemical methods, such as PM3/COSMO and AM1/COSMO, have been shown to provide rapid and relatively accurate pKa predictions for a large number of amine compounds. nih.gov For ethyldiisopropylamine, a predicted pKa value is approximately 10.98. chemicalbook.com It is important to note that the pKa can be influenced by the solvent, and computational models can also be used to study these solvent effects.

The table below summarizes the acid-base properties of ethyldiisopropylamine.

PropertyValueReference
pKa (predicted)10.98 ± 0.28 chemicalbook.com
Basicity ComparisonSlightly weaker base than triethylamine (B128534) wikipedia.org

Recent advancements in machine learning and deep learning, particularly graph neural networks, are also being applied to pKa prediction, showing promising results with high accuracy. nih.gov These methods learn from large datasets of known pKa values to predict the pKa of new molecules based on their structure.

Advanced Spectroscopic and Analytical Investigations of Ethyldiisopropylamine Hydrochloride in Reaction Systems

In-situ Spectroscopic Monitoring of Reactions Mediated by Ethyldiisopropylamine

In-situ, or real-time, monitoring of chemical reactions provides a continuous view of the process, revealing transient intermediates and kinetic profiles without the need for sample extraction. This approach is invaluable for optimizing reaction conditions and understanding complex mechanisms.

Real-time FTIR and NMR Spectroscopy Studies of Reaction Progress

Real-time Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-invasive techniques for tracking the molecular changes in a reaction mixture as they happen.

FTIR Spectroscopy: This technique monitors the vibrational modes of functional groups. In reactions where ethyldiisopropylamine is used as a base, in-situ FTIR can track the consumption of reactants and the formation of products by observing characteristic infrared absorption bands. chemsrc.comsigmaaldrich.com For example, the progress of a reaction can be followed by monitoring the disappearance of a reactant's specific peak and the simultaneous appearance of a product's peak. This continuous data stream allows for the precise determination of reaction endpoints and kinetics. wikipedia.org The use of fiber-optic ATR (Attenuated Total Reflection) probes enables the direct insertion into a reaction vessel for real-time analysis under actual process conditions. chemsrc.com

NMR Spectroscopy: Real-time NMR provides detailed, time-resolved structural information at the atomic level. guidechem.comnih.gov In systems involving ethyldiisopropylamine hydrochloride, the formation of the ammonium (B1175870) salt from the free base can be observed by a characteristic downfield shift of the proton signals on the carbon atoms adjacent to the nitrogen. This allows for the direct monitoring of the acid-scavenging progress. Kinetic studies using real-time NMR can elucidate reaction mechanisms and identify rate-limiting steps. nih.govsigmaaldrich.com

Table 1: Illustrative Data for Real-Time Reaction Monitoring
Time (s)Reactant Concentration (via ¹H NMR)Product Concentration (via ¹H NMR)Key FTIR Peak Intensity (cm⁻¹)
0100%0%1700 (Reactant C=O): High
6085%15%1700: Medium-High, 1650 (Product Amide C=O): Low
12060%40%1700: Medium, 1650: Medium
30010%90%1700: Low, 1650: High
600<1%>99%1700: Absent, 1650: Max

This is a hypothetical data table illustrating the type of information obtained from real-time spectroscopic monitoring.

UV-Vis Spectroscopic Characterization of Intermediates and Products

UV-Visible (UV-Vis) spectroscopy is employed to study molecules containing chromophores—parts of a molecule that absorb ultraviolet or visible light. While this compound itself is not strongly chromophoric, this technique is highly effective for characterizing colored intermediates or products that may form in reactions where it is used. The appearance and disappearance of absorption bands in the UV-Vis spectrum can be correlated with the formation and consumption of specific species, providing kinetic data and evidence for proposed reaction intermediates. nih.govnih.gov For example, studies have successfully used UV-Vis spectroscopy to monitor the generation of transient colored species, confirming their role in the reaction pathway. sigmaaldrich.com

Advanced Mass Spectrometry Techniques Applied to this compound Systems

Mass spectrometry (MS) is a cornerstone of chemical analysis, providing precise mass-to-charge ratio information that enables the identification and structural elucidation of molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Probes

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing compounds directly from the solution phase, including charged species, polar molecules, and fragile intermediates. In reactions involving ethyldiisopropylamine, ESI-MS can be used to intercept and identify key mechanistic species, such as protonated intermediates or complexes involving the ethyldiisopropylammonium cation. Because ESI-MS can transfer non-covalently bound complexes from solution to the gas phase, it is a powerful tool for probing reaction mechanisms. In one application, diisopropylethylamine was used as an ion-pairing agent to enhance the chromatographic separation and mass spectrometric detection of polar metabolites.

Tandem Mass Spectrometry (MS/MS) for Adduct Characterization

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by fragmenting a selected ion and analyzing the resulting fragment ions. This technique is indispensable for the unambiguous characterization of reaction products and adducts. In a system containing ethyldiisopropylamine, if a reaction intermediate forms an adduct with the amine, MS/MS can be used to isolate the adduct's molecular ion and fragment it. The resulting fragmentation pattern serves as a structural fingerprint, helping to piece together the adduct's connectivity and confirm its identity.

Table 2: Hypothetical MS/MS Fragmentation for an Adduct
Precursor Ion (m/z)Collision Energy (eV)Major Fragment Ions (m/z)Inferred Neutral Loss
350.220308.1, 221.1Loss of C₃H₆ (Propene)
350.220129.2, 221.1Loss of Reactant Moiety
350.23586.1, 100.1Fragmentation of DIPEA moiety

This table is for illustrative purposes only and demonstrates how MS/MS data can be used to deduce the structure of a molecular adduct.

X-ray Crystallography and Solid-State Analysis of this compound and Its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including exact bond lengths, bond angles, and stereochemistry.

Analysis of this compound by X-ray crystallography would reveal the detailed solid-state structure, confirming the ionic interaction between the positively charged ethyldiisopropylammonium cation and the chloride anion. The crystal structure would precisely map the conformation of the sterically bulky isopropyl groups that are fundamental to the base's non-nucleophilic character. guidechem.com Furthermore, when this compound forms co-crystals or complexes with other molecules, X-ray crystallography can elucidate the specific intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. This information is critical for understanding solid-state behavior and can provide insights into the interactions that may occur in solution.

Single Crystal X-ray Diffraction of this compound Salt

The process involves growing a high-quality single crystal of the salt, which can be achieved through methods like slow evaporation of a solvent. mdpi.com This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be solved and refined. nih.gov

In the context of organic synthesis, this compound often precipitates directly from the reaction mixture when its free base form, N,N-diisopropylethylamine (DIPEA), neutralizes an acid, such as hydrochloric acid generated in situ or added during a workup step. rsc.org For instance, in peptide couplings or the formation of esters using chloroformates, the white precipitate of this compound is a common visual indicator of reaction progress. rsc.org While a dedicated crystallographic study on this specific salt is not widely reported in foundational literature, the technique's application would yield critical data on its solid-state conformation and intermolecular interactions, such as hydrogen bonding between the ammonium proton and the chloride anion.

Co-crystallization Studies with Reaction Partners and Catalytic Species

Co-crystallization is a technique used to form a single crystalline solid that consists of two or more different molecular components in a stoichiometric ratio. nih.gov This method is increasingly employed to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility and stability, and to gain insight into intermolecular interactions. nih.gov

In the context of this compound, co-crystallization studies with reaction partners or catalytic species could provide invaluable information about reaction mechanisms. By forming co-crystals, it is possible to "trap" and structurally characterize transient interactions that occur during a chemical transformation. For example, co-crystallizing this compound with a metal catalyst or a substrate could reveal the specific non-covalent interactions, such as hydrogen bonds or van der Waals forces, that influence the catalytic cycle or the stereochemical outcome of a reaction.

The formation of this compound itself within a reaction can be seen as an in-situ crystallization process. rsc.org Studying the resulting crystals, potentially containing occluded reactants or catalysts, falls under the broad umbrella of co-crystallization studies. Analysis of such multi-component crystals via single-crystal X-ray diffraction would offer a static snapshot of the dynamic interactions within the reaction environment, aiding in the rational design of more efficient synthetic protocols.

Chromatographic and Separation Science Applications in this compound Contexts

Advanced HPLC and GC-MS for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the analysis of complex reaction mixtures in which this compound is a component. These techniques allow for the separation, identification, and quantification of starting materials, intermediates, final products, and byproducts.

HPLC is particularly suited for analyzing non-volatile and thermally sensitive compounds. In a typical reaction where DIPEA is used as a base, HPLC can be used to monitor the consumption of reactants and the formation of the desired product over time. The this compound salt, being non-volatile, would be analyzed alongside other components in the liquid phase. Different HPLC modes, such as reversed-phase or HILIC, can be employed depending on the polarity of the analytes.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for volatile compounds. While the salt itself is not amenable to GC, the free base (DIPEA) is. Reaction aliquots can be basified to convert the hydrochloride salt back to the volatile free amine, which can then be analyzed by GC-MS to quantify its amount or to check for related impurities. The mass spectrometer provides structural information, confirming the identity of each separated component.

Table 1: Illustrative HPLC Analysis of a Reaction Mixture

CompoundRetention Time (min)Peak AreaConcentration (mM)
Starting Material A4.2150,0007.5
Product B8.9850,00042.5
Ethyldiisopropylamine HCl2.1 (in HILIC mode)50,0005.0 (unreacted)
Byproduct C6.525,0001.25

Chiral Chromatography for Enantiomeric Purity Assessment in Stereoselective Syntheses

In stereoselective synthesis, where the goal is to produce one enantiomer of a chiral molecule in excess over the other, the assessment of enantiomeric purity is critical. Chiral chromatography, most commonly chiral HPLC, is the gold standard for this purpose. nih.gov N,N-diisopropylethylamine is frequently used as a non-nucleophilic base in such syntheses because its steric bulk minimizes side reactions. chemicalbook.com The product of such a reaction must be analyzed to determine its enantiomeric excess (ee).

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. nih.gov This differential interaction leads to different retention times for the R- and S-enantiomers, allowing for their separation and quantification. researchgate.net By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated.

The development of a chiral separation method involves screening various CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers. nih.govtesisenred.net The use of advanced superficially porous particle (SPP) chiral columns can lead to faster and more efficient separations. nih.gov Although this compound itself is achiral, its presence in the reaction mixture is intrinsically linked to the synthesis of the chiral product whose purity is being assessed. Accurate determination of enantiomeric purity is essential for the development of effective chiral drugs and catalysts. nih.govuma.es

Table 2: Example Data from Chiral HPLC for Enantiomeric Purity Assessment

EnantiomerRetention Time (min)Peak Area
(R)-Enantiomer12.51,950,000
(S)-Enantiomer14.850,000
Calculated Enantiomeric Excess (ee) N/A 95%

Emerging Research Frontiers and Future Directions for Ethyldiisopropylamine Hydrochloride

Ethyldiisopropylamine Hydrochloride in Flow Chemistry and Microreactor Systems

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include enhanced safety, superior heat and mass transfer, and improved reaction control and scalability. nih.govalmacgroup.com While the free base, N,N-Diisopropylethylamine (DIPEA), is frequently used as a non-nucleophilic base in continuous flow syntheses, the hydrochloride salt itself is increasingly relevant as a target product of these advanced manufacturing methods. nih.gov

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates as hydrochloride salts is a prime area for flow chemistry applications. For instance, multi-step continuous flow systems have been successfully designed for the synthesis of complex molecules like lidocaine (B1675312) hydrochloride and diphenyldramine hydrochloride. scielo.brresearchgate.net These processes demonstrate the capability of flow systems to handle reagents, control reaction conditions precisely, and integrate purification steps, leading to high-purity products. researchgate.net The synthesis of this compound via such a system would leverage these benefits, allowing for a safer, more efficient, and scalable production route compared to batch methods.

Table 1: Advantages of Flow Chemistry for Amine Hydrochloride Synthesis

Feature Benefit in Flow Chemistry Relevance to this compound
Safety Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. nih.gov Enables safer handling of reagents used in its synthesis.
Heat Transfer High surface-area-to-volume ratio allows for rapid and precise temperature control. almacgroup.com Precise control over reaction temperature leads to higher purity and yield.
Mass Transfer Efficient mixing of reactants, even in multiphasic systems (e.g., gas-liquid). almacgroup.com Improves reaction rates and consistency of product quality.
Scalability Production is scaled by running the system for longer durations, avoiding complex reactor redesign. scielo.br Facilitates seamless transition from laboratory-scale research to industrial production.

| Integration | Multiple reaction and purification steps can be combined into a single, continuous process. researchgate.net | Allows for an "end-to-end" synthesis, from starting materials to the final purified salt. |

Integration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. While direct research on this compound in this field is nascent, its molecular structure suggests significant potential. The key components for supramolecular interactions are the positively charged ammonium (B1175870) ion and the bulky, sterically shielding isopropyl groups.

The ethyldiisopropylammonium cation could function as a "template" or "structure-directing agent." Its size and shape could influence the self-assembly of anionic molecules, such as metal-oxo clusters or polyoxometalates, into specific, ordered three-dimensional lattices. Furthermore, the N-H group of the cation is a hydrogen bond donor, allowing it to participate in hydrogen-bonding networks that are crucial for the formation of many self-assembled structures, such as gels, liquid crystals, or molecular capsules. Research into other hydrochloride salts, like poly(L-lysine hydrochloride), has shown their utility in fabricating complex structures such as supra-amphiphiles, indicating a promising path for similar investigations with this compound. researchgate.net

Exploration of this compound in Materials Science Beyond Traditional Organic Synthesis

The role of this compound in materials science is an emerging area of interest. It is often categorized as a "building block," suggesting its use as a fundamental component in the construction of more complex materials. sigmaaldrich.com

Potential applications include:

Ionic Liquids: The ethyldiisopropylammonium cation could serve as the cationic component of a task-specific ionic liquid. By pairing it with different anions, researchers could create ionic liquids with tailored properties (e.g., viscosity, melting point, and solvent characteristics) for use as green reaction media or electrolytes in electrochemical devices.

Polymer Chemistry: It can be used as a precursor to functional monomers. By modifying the ethyl or isopropyl groups, new monomers could be synthesized. The hydrochloride salt could also act as a counter-ion for anionic polymer chains, with the bulky cation influencing the polymer's morphology, solubility, and thermal stability.

Nanomaterial Synthesis: In the synthesis of nanoparticles, the cation could function as a capping agent. Its steric bulk could control particle growth and prevent aggregation, leading to nanoparticles with a uniform size distribution, which is critical for applications in catalysis and electronics.

Development of Novel Reagents and Catalysts Derived from Ethyldiisopropylamine Structure

The unique sterically hindered structure of ethyldiisopropylamine makes it an attractive scaffold for developing new reagents and catalysts. The hydrochloride salt serves as a stable, easy-to-handle precursor for these derivatives.

One promising direction is the development of novel ligands for transition-metal catalysis. By introducing coordinating functional groups onto the ethyldiisopropylamine framework, new ligands could be created that combine steric bulk with specific electronic properties. These ligands could improve the selectivity and activity of catalysts used in important chemical transformations like cross-coupling reactions. sciencedaily.com

Another avenue is the creation of new phase-transfer catalysts. The ethyldiisopropylammonium cation, being large and lipophilic, is well-suited for transferring anionic reactants from an aqueous phase to an organic phase, thereby accelerating reaction rates. Synthesizing derivatives of this salt could lead to highly efficient and selective phase-transfer catalysts for green chemistry applications. The synthesis of derivatives from related amine hydrochloride structures has already been shown to produce valuable chemical intermediates, supporting the potential of this approach. google.com

Unexplored Reaction Classes and Methodologies for this compound Application

Beyond its current uses, this compound holds potential in several unexplored reaction classes, primarily leveraging the specific properties of its cation or its role as a salt of a hindered base.

Organocatalysis: The ethyldiisopropylammonium cation could be employed as a bulky, non-interacting counter-ion to an anionic organocatalyst. This could help to solubilize the catalyst in non-polar solvents and modulate its reactivity and selectivity by controlling the tightness of the ion pair.

Electrochemical Synthesis: In electrosynthesis, it could serve as a supporting electrolyte. The cation's electrochemical stability and bulky nature could be advantageous, preventing it from interfering with reactions at the electrode surfaces while providing the necessary conductivity.

Frustrated Lewis Pair (FLP) Chemistry: FLPs, composed of a bulky Lewis acid and a bulky Lewis base, can activate small molecules like H₂ or CO₂. While the free base (DIPEA) is a candidate for FLP chemistry, the hydrochloride salt could be used as an in situ precursor, releasing the free base under specific reaction conditions, offering a novel method for controlling FLP formation and reactivity.

Proton-Coupled Electron Transfer (PCET): In PCET reactions, the transfer of a proton and an electron occur in a concerted or stepwise manner. This compound could act as a specific proton donor in these reactions, where the bulky cation influences the reaction environment and transition state, potentially leading to new reaction selectivities.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N,N-Diisopropylethylamine (DIPEA)
Lidocaine hydrochloride
Diphenyldramine hydrochloride
Poly(L-lysine hydrochloride)
N,N-diisopropylethylenediamine
Diphenylamine
Hydrogen

Q & A

Q. What are the recommended synthetic routes for Ethyldiisopropylamine hydrochloride in academic research?

this compound is typically synthesized via a two-step process:

  • Amination : Reacting a precursor (e.g., ethyl chloride or bromide) with diisopropylamine under controlled alkaline conditions to form the tertiary amine base.
  • Hydrochloride Formation : Treating the free base with hydrochloric acid to precipitate the hydrochloride salt, enhancing solubility and stability . For specialized derivatives, coupling reactions (e.g., with cyanogen bromide or formate esters) may involve ethyldiisopropylamine as a base catalyst, requiring precise stoichiometry and inert atmospheres to prevent side reactions .

Q. How should researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm molecular structure and detect impurities.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection (e.g., 210–220 nm for amine derivatives).
  • Elemental Analysis : Validate empirical formula (C8_8H20_{20}N2_2·HCl) via combustion analysis.
  • Melting Point Determination : Compare observed values with literature data (±2°C tolerance) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
  • Waste Disposal : Collect organic waste in designated containers and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from solvent effects, tautomerism, or impurities. To address these:

  • Cross-Validation : Use complementary techniques (e.g., IR spectroscopy for functional groups, mass spectrometry for molecular weight).
  • Purity Assessment : Repeat recrystallization or column chromatography to isolate the compound.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .

Q. What computational approaches are suitable for studying this compound’s reaction mechanisms?

  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in aqueous or organic media.
  • DFT Calculations : Optimize geometries and calculate thermodynamic parameters (e.g., Gibbs free energy) for protonation/deprotonation equilibria.
  • In Silico Docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. How to design experiments to optimize this compound’s solubility in aqueous-organic systems?

  • Solvent Screening : Test binary mixtures (e.g., water/ethanol, water/acetonitrile) using phase diagrams.
  • pH Adjustment : Measure solubility at varying pH levels (2–6) due to the compound’s pH-dependent ionization.
  • Co-Solvency Studies : Evaluate additives like cyclodextrins or surfactants to enhance solubility without altering stability .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (temperature, stirring rate, pH) in detail to ensure replicability .
  • Ethical Compliance : Follow institutional guidelines for chemical waste management and toxicity assessments .
  • Conflict Resolution : Address conflicting data by revisiting experimental parameters (e.g., reagent purity, instrument calibration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.